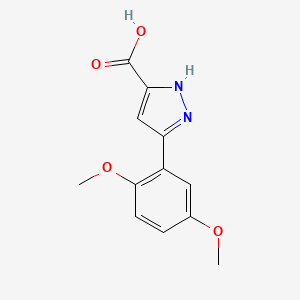

5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

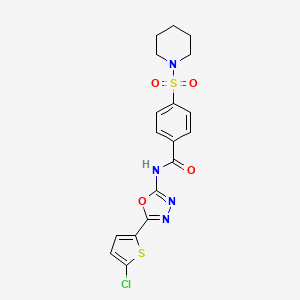

The compound "5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as seen in the synthesis of various substituted pyrazoles. For instance, a direct synthesis method through a 3+2 annulation approach has been described, where a Knoevenagel condensation product is reacted with phenylhydrazine to yield a substituted pyrazole . Similarly, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involved cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by basic hydrolysis . These methods highlight the versatility of pyrazole synthesis, which could be adapted for the synthesis of "5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid".

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, FT-IR, and single-crystal X-ray diffraction. For example, the crystal structure of a pyrazole derivative was confirmed using X-ray diffraction, which revealed intermolecular hydrogen bonds and π-π stacking interactions stabilizing the crystal structure . Similarly, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined using single-crystal X-ray diffraction, and the experimental data were compared with theoretical calculations . These studies provide a framework for analyzing the molecular structure of "5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid".

Chemical Reactions Analysis

Pyrazole derivatives undergo various functionalization reactions. For instance, 1H-pyrazole-3-carboxylic acid was converted into its corresponding carboxamide via reaction with 2,3-diaminopyridine . Additionally, reactions of pyrazole-3-carboxylic acid chloride with hydroxylamines and carbazates yielded a range of N-substituted carboxamides and carbohydrazides . These reactions demonstrate the chemical reactivity of the pyrazole ring and its potential for further derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be deduced from their molecular structures and spectroscopic data. For example, the small energy gap between the frontier molecular orbitals of a pyrazole derivative indicated potential nonlinear optical activity . The thermal stability of these compounds can be assessed through thermogravimetric analysis, as performed for a novel pyrazole derivative . These analyses are essential for understanding the behavior of "5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid" in various conditions.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Condensed Pyrazoles : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized in cross-coupling reactions to obtain condensed pyrazoles like pyrano[4,3-c]pyrazol-4(1H)-ones and pyridin-4-ones, highlighting the versatility of pyrazole derivatives in organic synthesis (Arbačiauskienė et al., 2011).

Crystal Structure Analysis : The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was synthesized and its crystal structure analyzed, contributing to the understanding of molecular arrangements in such compounds (Prabhuswamy et al., 2016).

Biological and Medicinal Applications

Anti-inflammatory Agents : Novel pyrazole derivatives, including ethyl 5-(substituted)-1H-pyrazole-3-carboxylates, have been synthesized and evaluated for anti-inflammatory activity, demonstrating potential therapeutic applications (Khanal Pratik et al., 2018).

Photophysical Properties : Studies on (4S∗,5S∗)-Methyl 3-(2,3-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate and its isomer show the influence of solvent structure and polarity on the photophysical properties of pyrazole derivatives, indicating potential use in photochemistry and materials science (Şenol et al., 2020).

Antibacterial Activity : 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives have been synthesized and evaluated for antibacterial activities, showcasing the potential of pyrazole-based compounds in developing new antibiotics (Akbas et al., 2005).

Material Science and Catalysis

- Catalytic Properties : Pyrazole derivatives have been explored for their catalytic properties, as seen in the study on the oxidation of alcohols by dimeric copper(II) complexes using pyrazole derivatives (Maurya & Haldar, 2020).

Theoretical and Computational Studies

Computational Analysis : Theoretical studies on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid with 2,3-Diaminopyridine, including DFT calculations, enhance our understanding of the chemical behavior of these compounds (Yıldırım et al., 2005).

NLO Properties and Computational Applications : The synthesis of thiophene-based pyrazole amides and their structural features, including nonlinear optical (NLO) properties, have been explored, indicating potential applications in the development of novel optical materials (Kanwal et al., 2022).

Mechanism of Action

Target of Action

The primary target of 5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid is the human serotonin 5-HT 2A and 5-HT 2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle .

Mode of Action

5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid interacts with its targets as a low efficacy partial agonist . This means it binds to the 5-HT 2A and 5-HT 2C receptors and partially activates them, leading to a response which is less than the maximum possible response .

Biochemical Pathways

It is known that the activation of 5-ht 2a and 5-ht 2c receptors can influence various downstream effects, including the modulation of mood and cognition .

Result of Action

Given its interaction with the 5-ht 2a and 5-ht 2c receptors, it may influence serotonin signaling and thereby affect mood, anxiety, and the sleep-wake cycle .

Future Directions

properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-17-7-3-4-11(18-2)8(5-7)9-6-10(12(15)16)14-13-9/h3-6H,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURQRAFRDPPKJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid | |

CAS RN |

882238-14-4 |

Source

|

| Record name | 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2520250.png)

![7-(4-butyrylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2520252.png)

![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one](/img/structure/B2520255.png)

![1-Cyclohexyl-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2520256.png)

![1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2520261.png)

![2-Cyclopropyl-4-methyl-6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2520265.png)

![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2520267.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/no-structure.png)

![3-[Benzotriazol-1-yl(pyridin-2-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2520272.png)